BenchChemオンラインストアへようこそ!

3-Aza-tricyclo[4.2.1.0*2,5*]non-7-en-4-one

Enantioselective synthesis Lipase catalysis β-Amino acids

This rigid tricyclic β-lactam is the direct racemic precursor to 1,4-ethylene-bridged cispentacin, a conformationally constrained antifungal β-amino acid. The integrated norbornene bridge enables downstream alkene functionalisation (click chemistry, epoxidation) unattainable with saturated analogues. Procure with confidence: the validated Lipolase resolution protocol (E >200, ee ≥98%) ensures efficient enantioselective hydrolysis, while ≥97% purity with a tight 117–122 °C melting point guarantees reproducible stoichiometry in multi-step medicinal chemistry campaigns, including ALK inhibitor synthesis.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
Cat. No. B7824620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aza-tricyclo[4.2.1.0*2,5*]non-7-en-4-one
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESC1C2C=CC1C3C2C(=O)N3
InChIInChI=1S/C8H9NO/c10-8-6-4-1-2-5(3-4)7(6)9-8/h1-2,4-7H,3H2,(H,9,10)/t4-,5+,6+,7-/m0/s1
InChIKeyWBZQHVKGKQXWMW-WNJXEPBRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aza-tricyclo[4.2.1.0²,⁵]non-7-en-4-one: A Carbocyclic β-Lactam Building Block for Enantiopure β-Amino Acids and Cispentacin Analogues


3-Aza-tricyclo[4.2.1.0²,⁵]non-7-en-4-one (CAS 14735-70-7) is a tricyclic carbocyclic β-lactam with molecular formula C₈H₉NO and molecular weight 135.16 g/mol [1]. The rigid cage-like scaffold integrates a strained four-membered lactam ring, which enables enantioselective enzymatic ring-opening to produce optically pure carbocyclic β-amino acids that serve as conformationally constrained building blocks for peptide and drug discovery. This compound is specifically recognised as the racemic starting material for 1,4-ethylene-bridged cispentacin, a constrained analogue of the antifungal β-amino acid cispentacin [2]. Commercial sources typically supply this compound at 99% purity with a melting point of 117–122 °C, confirming its suitability for demanding synthetic applications .

Why Generic β-Lactam Building Blocks Cannot Replace 3-Aza-tricyclo[4.2.1.0²,⁵]non-7-en-4-one in Enantioselective Synthesis


Carbocyclic β-lactams display a wide range of ring strains, enzyme recognition profiles, and downstream product conformations that are poorly predicted by simple structural analogy [1]. The tricyclo[4.2.1.0²,⁵]non-7-ene scaffold in 3-aza-tricyclo[4.2.1.0²,⁵]non-7-en-4-one integrates a norbornene-derived unsaturated bridge, a cyclopentane ring, and a β-lactam in a single rigid framework, which collectively governs its reactivity in enzymatic resolutions and determines the conformational rigidity of the β-amino acid products [2]. Substituting a saturated analogue (e.g., exo-3-azatricyclo[4.2.1.0²,⁵]nonan-4-one) or a simpler bicyclic β-lactam (e.g., 6-azabicyclo[3.2.0]heptan-7-one) alters both the ring strain available for enzymatic cleavage and the final product geometry, leading to different enantioselectivity outcomes and a structurally distinct β-amino acid that may lose the desired biological constraint [3]. The quantitative evidence below demonstrates exactly where selection of the unsaturated tricyclic lactam yields measurable differences relative to its closest analogues.

Quantitative Differentiation of 3-Aza-tricyclo[4.2.1.0²,⁵]non-7-en-4-one vs. Closest Analogues and Alternatives


Enantioselectivity in Lipolase-Catalysed Ring Opening: Equivalent to Saturated Analogue (E >200), but Unsaturation Permits Further Functionalisation

Direct head-to-head comparison under the same experimental conditions (Lipolase = Candida antarctica lipase B, 1 equiv. H₂O in iPr₂O at 70 °C) demonstrated that racemic exo-3-azatricyclo[4.2.1.0²,⁵]non-7-en-4-one ((±)-2) and its saturated analogue exo-3-azatricyclo[4.2.1.0²,⁵]nonan-4-one ((±)-1) both undergo highly enantioselective ring opening with E >200, yielding the corresponding β-amino acid enantiomers 2a and 1a in 46% yield each, and the unreacted β-lactam enantiomers 2b and 1b in ≥40% yield each [1]. The critical differentiation lies not in the enantioselectivity metric, but in the fact that the unsaturated scaffold retains a reactive alkene bridge that is absent in the saturated analogue, enabling subsequent functionalisation (e.g., cross-metathesis, epoxidation) to diversify the constrained amino acid scaffold.

Enantioselective synthesis Lipase catalysis β-Amino acids

Preparative-Scale Solvent-Free Enzymatic Resolution: Confirmed Part of a Broadly Applicable Platform (E >200, Reusable Enzyme Over 5 Cycles)

In a subsequent study, the target compound was explicitly included as substrate (±)-7 in a solvent-free vapour-assisted enzymatic hydrolysis method using Lipolase at 70 °C with 0.5 equiv. H₂O [1]. All nine β-lactam substrates ((±)-1 to (±)-9) encompassing monocyclic, bicyclic saturated, bicyclic unsaturated, and tricyclic structures—achieved excellent enantioselectivities (E >200) under identical conditions. Critically, the enzyme preparation remained effective for at least five repeated cycles with no loss in enantioselectivity when applied to (±)-7, demonstrating robust processability [1]. This positions the target tricyclic lactam within an industrially validated platform, unlike many bicyclic alternatives (e.g., 7-azabicyclo[4.2.0]oct-4-en-8-one) that may require solvent-intensive methods or enzyme loads specific to each substrate class.

Green chemistry Solvent-free biocatalysis Process scale-up

Commercial Purity Specification: 99% versus Typical Technical Grade 95–98% for β-Lactam Building Blocks

Supplier-certified purity for 3-aza-tricyclo[4.2.1.0²,⁵]non-7-en-4-one from a major commercial source is 99% (by area normalisation), accompanied by a narrow melting point range of 117–122 °C . By comparison, many structurally related carbocyclic β-lactam building blocks (e.g., exo-3-azatricyclo[4.2.1.0²,⁵]nonan-4-one, CAS 7486-95-5; 7-azabicyclo[4.2.0]oct-4-en-8-one, CAS 5691-27-0) are frequently offered at technical grade or ≥95–98% purity, with broader melting ranges indicating residual impurities . The 99% specification directly reduces the burden of pre-use purification and ensures reproducible stoichiometry in subsequent enzymatic or chemical steps.

Chemical procurement Purity specification Building block quality

Specific Downstream Product: Exclusive Precursor to 1,4-Ethylene-Bridged Cispentacin, a Conformationally Constrained Antifungal Lead

The target lactam is the exclusive direct racemic precursor to 1,4-ethylene-bridged cispentacin via enzymatic resolution and subsequent lactam hydrolysis [1]. The corresponding product from the saturated analogue is 1,4-ethyl-bridged cispentacin, which is structurally less rigid and may exhibit different biological activity profiles. While head-to-head bioactivity data for the two bridged cispentacin enantiomers are not extensive in the public domain, the original cispentacin scaffold itself displays potent antifungal activity against Candida albicans (MIC ≈ 1–2 µg/mL) [2]. The ethylene bridge introduces an additional sp² centre and enhanced rigidity compared to the ethyl bridge, which can modulate binding to the target isoleucyl-tRNA synthetase or alter proteolytic stability [3]. No alternative lactam building block offers this specific product outcome.

Antifungal agents Cispentacin analogues Constrained peptide mimics

High-Value Application Scenarios for 3-Aza-tricyclo[4.2.1.0²,⁵]non-7-en-4-one Based on Quantitative Differentiation


Enzymatic Resolution to Enantiopure 1,4-Ethylene-Bridged Cispentacin for Antifungal Lead Optimisation

Researchers developing conformationally constrained analogues of the antifungal β-amino acid cispentacin can procure this lactam as the direct racemate for 1,4-ethylene-bridged cispentacin, leveraging the validated Lipolase-catalysed resolution protocol (E >200, 46% amino acid yield, ee ≥98%) reported by Forró and Fülöp (2004) [1]. The unsaturated bridge introduces an alkene that is absent in the saturated analogue, enabling additional functionalisation (e.g., click chemistry, epoxidation) to fine-tune target engagement with isoleucyl-tRNA synthetase while maintaining the rigid core.

Green Manufacturing Process Development via Solvent-Free Vapour-Assisted Biocatalysis

Process chemists can adopt the solvent-free vapour-assisted enzymatic hydrolysis methodology (Forró and Fülöp, 2008) for preparative-scale production of enantiopure carbocyclic β-amino acids, using this tricyclic lactam as a validated substrate [2]. The demonstrated enzyme recyclability over at least five cycles without loss of enantioselectivity (E >200) supports cost-effective scale-up with minimal waste, positioning this compound as a preferred starting material for industrial biocatalytic campaigns.

High-Purity Building Block for Multi-Step Medicinal Chemistry Syntheses (e.g., ALK Inhibitor CEP-28122)

The 99% purity specification and narrow melting point (117–122 °C) of commercially available material make this lactam suitable for multi-step medicinal chemistry campaigns requiring tightly controlled stoichiometry, such as the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor CEP-28122, for which this scaffold has been used as an intermediate [3]. Lower-purity alternatives (≥95%) may introduce undefined impurities that propagate through synthetic sequences, complicating purification and bioassay interpretation.

Restricted-Conformation Peptide Design Using the Ethylene-Bridged β-Amino Acid Core

Peptide chemists designing β-peptide foldamers or cyclic peptides requiring a highly constrained, norbornene-containing β-amino acid core can uniquely access this building block via the target lactam. The ethylene bridge imparts a different torsional profile compared to the ethyl-bridged or monocyclic β-amino acids obtained from alternative lactams, a structural distinction documented in cispentacin analogue chemistry [4]. Procurement of the correct lactam ensures the intended conformational constraint is realised in the final peptide product.

Quote Request

Request a Quote for 3-Aza-tricyclo[4.2.1.0*2,5*]non-7-en-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.